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Acyl piperidine derivative 3

Cat. No.: B10832875
M. Wt: 426.3 g/mol
InChI Key: SCSKGYPISIGLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acyl piperidine derivative 3 is a chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. Piperidine rings are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry . Derivatives containing the piperidine moiety are found in more than twenty classes of pharmaceuticals and various alkaloids . The acyl piperidine structure serves as a key scaffold in the discovery of novel therapeutics. Compounds based on this structure have been investigated for a wide spectrum of biological activities, including potential use as anticancer, antiviral, and antimicrobial agents . Furthermore, specific 3-amido-3-aryl-piperidine derivatives have been identified as a novel class of potent GlyT1 (glycine transporter type 1) inhibitors, which represent a promising target for the development of new treatments for central nervous system disorders . The structure-activity relationships (SAR) of these compounds can be finely tuned by modifying substituents on the piperidine ring and the acyl group, allowing researchers to optimize properties like potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and specific biological evaluation data related to acyl piperidine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28BrN3O3 B10832875 Acyl piperidine derivative 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

N-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-bromoacetamide

InChI

InChI=1S/C19H28BrN3O3/c20-11-16(24)21-12-17(25)22-1-3-23(4-2-22)18(26)19-8-13-5-14(9-19)7-15(6-13)10-19/h13-15H,1-12H2,(H,21,24)

InChI Key

SCSKGYPISIGLDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)CBr)C(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Chemical Identity of Acyl Piperidine Derivative 3

"Acyl piperidine (B6355638) derivative 3" is scientifically identified by its IUPAC name: N-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-bromoacetamide . aston.ac.uk This name precisely describes its molecular architecture, which is built upon a piperazine (B1678402) core, a departure from a simple piperidine ring, yet functionally related within the broader class of saturated nitrogen heterocycles.

The key structural features include an adamantane-1-carbonyl group, a piperazine ring, and a bromoacetamide moiety. The adamantane (B196018) group is a bulky, lipophilic cage-like structure known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net The piperazine ring acts as a central scaffold, and the bromoacetamide group serves as a reactive electrophile, suggesting a potential for covalent interaction with biological targets.

Table 1: Chemical Identifiers for Acyl piperidine derivative 3

Identifier TypeIdentifier
IUPAC NameN-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-bromoacetamide
Molecular FormulaC19H28BrN3O3
Molecular Weight426.3 g/mol
InChIInChI=1S/C19H28BrN3O3/c20-11-16(24)21-12-17(25)22-1-3-23(4-2-22)18(26)19-8-13-5-14(9-19)7-15(6-13)10-19/h13-15H,1-12H2,(H,21,24)
InChIKeySCSKGYPISIGLDU-UHFFFAOYSA-N
Canonical SMILESC1C(C2C3C1C(C2)C3)C(=O)N4CCN(CC4)C(=O)CNC(=O)CBr
PubChem CID73775396

Data sourced from PubChem CID 73775396. aston.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acyl Piperidine Derivatives

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly dictates the pharmacological profile of the resulting compound. mdpi.comresearchgate.net Variations in the position, stereochemistry, and nature of these substituents can lead to profound changes in biological activity.

Position and Stereochemistry of Substituents

The spatial arrangement of substituents on the piperidine ring is a critical determinant of biological activity. The position of substitution can influence how a molecule interacts with its biological target. For instance, in a series of 4,4-disubstituted piperidine derivatives acting as NK1 antagonists, high affinity was contingent on the presence of a 3,5-disubstituted benzyl (B1604629) ether side chain. nih.govacs.org

Stereochemistry, the three-dimensional arrangement of atoms, also plays a pivotal role. In studies of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their enantiomeric forms, exhibited distinct selectivity profiles for monoamine transporters. nih.gov Specifically, (-)-cis analogues showed a preference for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter (SERT) or a combination of SERT and NET. nih.gov This highlights how subtle changes in stereochemistry can dramatically alter the interaction with different biological targets. The conformation of the piperidine ring itself, whether it adopts a chair or boat form, can also be influenced by substituents, further impacting its biological activity. nih.gov

Substituent Position/Stereochemistry Impact on Biological Activity Reference Compound Example
3,5-disubstitution on benzyl ether at C4Essential for high NK1 affinity3,5-bis(trifluoromethyl)benzyl ether derivative
(-)-cis-3,4-disubstitutionSelective for DAT/NET inhibition4-(4-Chlorophenyl)piperidine analogue
(-)-trans-3,4-disubstitutionSelective for SERT or SERT/NET inhibition4-(4-Chlorophenyl)piperidine analogue
(+)-cis-3,4-disubstitutionSelective for SERT or SERT/NET inhibition4-(4-Chlorophenyl)piperidine analogue
Axial alkoxy-CH2 at C2Potent ligand at α7 nicotinic ACh receptorN-acyl piperidine

Nature of Acyl Moiety and its Impact on Activity

The acyl group attached to the piperidine nitrogen is another key modulator of biological activity. The nature of this moiety—its size, shape, and electronic properties—can significantly influence binding affinity and functional activity.

In a study of farnesoid X receptor (FXR) antagonists, the presence of an N-acylated piperidine ring was found to be a crucial structural element for potency. nih.gov A comparison between acylated and non-acylated derivatives demonstrated a more than 1000-fold increase in antagonist activity for the acylated compounds, underscoring the substantial contribution of the acyl moiety. nih.gov Specifically, bulky acyl groups were identified as key for potent FXR antagonism. nih.gov

Similarly, for a class of NK1 antagonists, the introduction of acyl groups on the piperidine nitrogen was well-tolerated and resulted in compounds with high affinity. nih.govacs.org The nature of the acyl chain, including its length and degree of saturation, can also impact how the molecule interacts with biological membranes and enzymes. acs.org For instance, studies on mannopyranoside fatty acyl esters showed that the chain length of the acyl group significantly affects antifungal activity. researchgate.net

Acyl Moiety Impact on Biological Activity Target
Bulky acyl groupSubstantially increases antagonist potencyFarnesoid X Receptor (FXR)
Acetyl groupTolerated, maintains high affinityNeurokinin-1 (NK1) Receptor
C12 fatty acyl chainPotent antifungal activityAspergillus species

Role of N-Substituents on Piperidine Nitrogen

Substituents on the piperidine nitrogen, other than the acyl group, also play a critical role in determining the pharmacological profile of acyl piperidine derivatives. These substituents can influence properties such as basicity, lipophilicity, and steric bulk, all of which affect target engagement.

In the context of opioid receptor modulators, N-substituents on naltrindole (B39905) derivatives dictated a wide range of activities, from full inverse agonists to full agonists. mdpi.com For instance, an N-cyclopropylmethyl group resulted in a neutral antagonist, while an N-phenylacetyl group produced a full agonist. mdpi.com

N-Substituent Impact on Biological Activity Target/Organism
CyclopropylmethylNeutral antagonist activityδ Opioid Receptor
PhenylacetylFull agonist activityδ Opioid Receptor
Aryl or BenzylHigh activityTrypanosoma cruzi
Polar groups (e.g., imidazole, morpholine)Generally lower activityTrypanosoma cruzi

Pharmacophore Identification and Ligand Efficiency Analysis

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comnih.gov This model serves as a template for the design and discovery of new, potent ligands. nih.gov The process typically involves aligning a set of active molecules and extracting their common features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. dovepress.com

For acyl piperidine derivatives, pharmacophore models can elucidate the key interactions between the ligand and its target protein. For example, in the case of monoamine transporter inhibitors, a pharmacophore model helped to understand the structural requirements for binding, although it was later shown that not all features of the initial model, such as a basic nitrogen, were strictly necessary for high-affinity binding. acs.org

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound in relation to its size. It is calculated as the ratio of the binding energy to the number of non-hydrogen atoms. nih.gov This parameter is valuable in lead optimization as it helps in identifying smaller, more efficient molecules that can be further developed into drug candidates. By combining pharmacophore modeling with ligand efficiency analysis, researchers can prioritize compounds that not only fit the desired pharmacophoric model but also do so in an efficient manner, maximizing binding affinity per atom. nih.gov This combined approach has been successfully used to identify novel inhibitors for various targets. nih.gov

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Acyl piperidine derivatives can exist in various conformations due to the flexibility of the piperidine ring and the rotation around the amide bond. Identifying the specific conformation that binds to the biological target, known as the bioactive conformation, is crucial for understanding the mechanism of action and for designing more potent and selective drugs.

Conformational analysis of N-acyl piperidines has revealed that they can exist as a mixture of E- and Z-amide rotamers. acs.org The ratio of these rotamers can be influenced by substituents on the piperidine ring. acs.org For example, the presence of a 2-substituted N-acyl-piperidine motif can be designed to favor either the E- or Z-conformation. acs.org This ability to control the conformational preference is significant because it may be possible to bias the molecule towards its bioactive conformation, thereby enhancing its binding to the target. acs.org

Furthermore, the conformation of the piperidine ring itself is critical. For instance, in a series of 2-arylpiperidines, N-substitution with either sp3-hybridized (amines) or sp2-hybridized (amides) nitrogen atoms led to different preferred conformations of the aryl group (equatorial for amines and axial for amides), effectively doubling the conformational diversity of the library. nih.gov This highlights how simple chemical modifications can be leveraged to explore a wider range of conformational space and potentially identify more effective bioactive conformations.

Mechanism of Action and Pharmacodynamics

The primary mechanism of action for "Acyl piperidine (B6355638) derivative 3" is the inhibition of tissue transglutaminase 2 (TG2). researchgate.net TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between protein-bound glutamine and lysine (B10760008) residues. nih.gov The bromoacetamide "warhead" of "Acyl piperidine derivative 3" is designed to act as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of TG2. tandfonline.comresearchgate.net

The pharmacodynamics of this compound are therefore related to the downstream consequences of TG2 inhibition. By blocking the cross-linking activity of TG2, "this compound" can modulate various cellular processes in which this enzyme is implicated. nih.gov

Pharmacokinetics and Biotransformation

Specific pharmacokinetic and biotransformation data for "Acyl piperidine (B6355638) derivative 3" are not extensively detailed in the available literature. However, studies on similar adamantane-containing piperazine (B1678402) derivatives provide some general insights. The adamantane (B196018) moiety is known to increase lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The metabolic stability of related compounds has been investigated, with some analogues showing susceptibility to microsomal degradation. researchgate.net The piperazine ring itself can be a site of metabolism. researchgate.net Further studies would be required to fully elucidate the pharmacokinetic profile and metabolic fate of "Acyl piperidine derivative 3."

Therapeutic Potential of Acyl Piperidine Derivative 3

Potential in Neurological Disorders

Elevated TG2 activity is associated with several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, where it is thought to contribute to the formation of protein aggregates. mdpi.comnih.govnih.gov TG2 inhibitors have been explored as potential neurotherapeutics. aston.ac.uknih.gov While the therapeutic utility of TG2 inhibition in some neurodegenerative conditions is still under debate, it may hold promise for conditions such as multiple sclerosis and central nervous system injuries. aston.ac.uknih.gov

Potential in Oncology

In the context of cancer, TG2 has a multifaceted role, being implicated in tumor growth, metastasis, and resistance to chemotherapy. ontosight.airesearchgate.net Inhibition of TG2 has been shown to induce apoptosis and enhance the efficacy of chemotherapeutic agents in glioblastoma models. nih.gov The role of TG2 in promoting cell survival pathways, such as NF-κB activation, makes it a compelling target in oncology. researchgate.net Therefore, a TG2 inhibitor like "Acyl piperidine derivative 3" could potentially be explored for its anti-cancer properties. nih.govembopress.org

Potential in Infectious Diseases

Recent research has also pointed to a role for TG2 in infectious diseases. For instance, TG2 activity is enhanced in cells infected with Chlamydia trachomatis and is required for optimal bacterial growth. frontiersin.org Furthermore, TG2 has been implicated in the host response to Mycobacterium tuberculosis, with inhibitors showing potential as host-directed therapies. TG2 has also been linked to the inflammatory response in sepsis. who.int These findings suggest that TG2 inhibitors could represent a novel approach to treating certain infectious diseases.

Strategies for Piperidine Ring Construction

Catalytic Hydrogenation and Reduction of Pyridines

The catalytic hydrogenation of pyridines represents one of the most direct and atom-economical methods for the synthesis of piperidines. mdpi.com This approach, however, is often challenged by the aromatic stability of the pyridine (B92270) ring, which can necessitate harsh reaction conditions. dicp.ac.cn

Metal-Catalyzed Approaches (e.g., Rhodium, Palladium, Ruthenium, Nickel)

A variety of transition metals have been demonstrated to be effective catalysts for the hydrogenation of pyridines. google.com These include rhodium, palladium, ruthenium, and nickel. mdpi.com

Rhodium (Rh): Rhodium catalysts have been successfully employed for the hydrogenation of pyridines. For instance, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been reported for the synthesis of chiral piperidines. researchgate.net This method offers excellent diastereo- and enantioselectivities. researchgate.net Furthermore, electrocatalytic hydrogenation of pyridine to piperidine has been achieved using a carbon-supported rhodium catalyst at ambient temperature and pressure. acs.orgresearchgate.net In 2019, a strategy for accessing all-cis-(multi)fluorinated piperidines from fluoropyridines was developed using a rhodium(I) complex and pinacol (B44631) borane (B79455). mdpi.com

Palladium (Pd): Palladium catalysts are also utilized in pyridine hydrogenation. The use of ammonium (B1175870) formate (B1220265) and palladium on carbon allows for an efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Ruthenium (Ru): Ruthenium-based catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com A commercially available RuCl₃·xH₂O precatalyst with borane-ammonia has been used for the transfer hydrogenation of various N-heteroarenes, including pyridines. organic-chemistry.org

Nickel (Ni): A nickel silicide catalyst has been developed for pyridine hydrogenation. mdpi.com Additionally, nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes provides a route to six-membered N-heterocycles. organic-chemistry.org

Table 1: Metal-Catalyzed Hydrogenation of Pyridines

Catalyst Metal Key Features Example Application Citations
Rhodium (Rh) High diastereo- and enantioselectivity in reductive transamination. researchgate.net Synthesis of chiral piperidines and fluoropiperidines. researchgate.netbohrium.com researchgate.netmdpi.comacs.orgresearchgate.netbohrium.com
Palladium (Pd) Mild reaction conditions with ammonium formate. organic-chemistry.org Reduction of pyridine N-oxides. organic-chemistry.org mdpi.comorganic-chemistry.org
Ruthenium (Ru) Diastereoselective cis-hydrogenation. mdpi.com Hydrogenation of multi-substituted pyridines. mdpi.com mdpi.comorganic-chemistry.org
Nickel (Ni) Novel silicide catalyst. mdpi.com General pyridine hydrogenation. mdpi.com mdpi.comorganic-chemistry.org
Organocatalytic Hydrogenation

Metal-free catalytic reduction of pyridines has emerged as a significant area of research. mdpi.com

Borane Catalysts: A metal-free direct hydrogenation of pyridines has been achieved using homogeneous borane catalysts generated in situ from alkenes and HB(C₆F₅)₂. nih.gov This method provides piperidines in high yields with excellent cis-stereoselectivities. nih.gov Another approach utilizes borenium ions to diastereoselectively reduce substituted pyridines in the presence of hydrosilanes. mdpi.com

HMPA-Catalyzed Transfer Hydrogenation: Hexamethylphosphoramide (HMPA) has been shown to catalyze the metal-free transfer hydrogenation of pyridines, offering a route to various piperidines with ester or ketone groups. mdpi.com

Stereoselective Hydrogenation (e.g., Diastereoselective, Enantioselective)

The synthesis of chiral piperidines is of great importance, and stereoselective hydrogenation is a key strategy to achieve this. researchgate.net

Diastereoselective Hydrogenation: Borenium ion-catalyzed reduction of substituted pyridines in the presence of hydrosilanes proceeds diastereoselectively. mdpi.com Similarly, a rhodium(I) complex with pinacol borane has been used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. mdpi.com

Enantioselective Hydrogenation: Iridium catalysts have been effectively used for the asymmetric hydrogenation of pyridinium salts to produce enantiomerically enriched piperidines. mdpi.comacs.orgnih.gov For example, an iridium(I) catalyst with a P,N-ligand has been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Another iridium-catalyzed approach using the MeO-BoQPhos ligand has been developed for the enantioselective hydrogenation of 2-alkylpyridines. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a cyclic structure is formed from a single molecule. nih.gov This method often requires a catalyst or an oxidizing/reducing agent to initiate the cyclization. nih.gov

Alkene Cyclization (e.g., Oxidative Amination, Radical Cyclization)

Oxidative Amination: The oxidative amination of non-activated alkenes provides a route to substituted piperidines. nih.gov A gold(I)-catalyzed method has been developed for the difunctionalization of a double bond, leading to the formation of an N-heterocycle. nih.gov A palladium-catalyzed enantioselective version of this reaction has also been reported. nih.gov More recently, a strategy for synthesizing piperidine scaffolds through the intramolecular C─H oxidative amination of alkenes has been developed using photoredox catalysis. nih.gov

Radical Cyclization: Intramolecular radical cyclization offers another avenue to piperidine derivatives. A method for the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization has been developed using triethylborane (B153662) as a radical initiator. nih.gov A photoredox-catalyzed radical cyclization of aldehydes with pendant alkenes can also produce piperidine rings. organic-chemistry.org Furthermore, a photoredox-catalyzed alkene aminoarylation using N-alkyl benzamides has been shown to produce piperidine skeletons through a 6-endo-trig cyclization. chinesechemsoc.org A visible-light-initiated, iodine-catalyzed Csp³–H amination reaction has been described for the selective formation of piperidines. acs.org

Table 2: Intramolecular Cyclization Strategies for Piperidine Synthesis

Cyclization Strategy Key Features Example Application Citations
Oxidative Amination Gold(I) or Palladium catalysis on non-activated alkenes. nih.gov Synthesis of substituted piperidines. nih.gov nih.govnih.gov
Radical Cyclization Initiated by triethylborane or photoredox catalysis. organic-chemistry.orgnih.gov Synthesis of polysubstituted alkylidene piperidines. nih.gov organic-chemistry.orgnih.govchinesechemsoc.orgacs.org
Metal-Catalyzed Cyclizations

Metal-catalyzed cyclization reactions are powerful tools for the construction of the piperidine core. These methods often proceed through the formation of carbon-carbon or carbon-heteroatom bonds via intramolecular processes, frequently offering high levels of control over regioselectivity and stereoselectivity.

Detailed Research Findings: Palladium-catalyzed intramolecular cyclization of allene-containing amines has been shown to be an effective method for the synthesis of 2-vinylpiperidines, which are precursors to acyl piperidines. For example, the cyclization of a δ-amino-allene in the presence of a palladium catalyst can yield a substituted piperidine ring that can be subsequently acylated. The reaction conditions, including the choice of ligand and palladium source, are critical for achieving high yields and stereoselectivity.

Another prominent strategy involves ruthenium-catalyzed ring-closing metathesis (RCM) of diene-containing amine precursors. This methodology has been widely applied to the synthesis of a variety of heterocyclic compounds, including piperidines. The resulting unsaturated piperidine can then undergo reduction and N-acylation to afford the target acyl piperidine derivative.

Table 1: Examples of Metal-Catalyzed Cyclizations for Piperidine Synthesis

Catalyst System Substrate Type Product Type Key Features
Pd(OAc)₂ / Ligand δ-Amino-allene 2-Vinylpiperidine Forms C-C bond, potential for asymmetric induction.
Grubbs' Catalyst α,ω-Diene Amine Dihydropyridine Forms unsaturated ring, tolerant of various functional groups.
Gold(I) Chloride Alkenyl Amine Substituted Piperidine Mild reaction conditions, high regioselectivity.
Asymmetric Cyclizations

The development of asymmetric cyclization methods is crucial for accessing enantiomerically pure acyl piperidine derivatives, which is often a requirement for pharmaceutical applications. These methods utilize chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the ring-forming step.

Detailed Research Findings: Organocatalysis has emerged as a powerful approach for asymmetric piperidine synthesis. For example, proline and its derivatives can catalyze the intramolecular Michael addition of an amine to an α,β-unsaturated aldehyde, leading to the formation of a chiral piperidine derivative. The stereochemistry of the final product is dictated by the chirality of the organocatalyst.

Furthermore, transition metal catalysis with chiral ligands is a well-established strategy. Rhodium- and iridium-catalyzed asymmetric hydrogenation of pyridine and quinoline (B57606) derivatives, followed by N-acylation, provides a reliable route to chiral acyl piperidines. The choice of the chiral phosphine (B1218219) ligand is paramount in achieving high enantioselectivities.

Multi-component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.

Detailed Research Findings: The aza-Diels-Alder reaction is a classic example of a powerful MCR for piperidine synthesis. The reaction of a Danishefsky-type diene with an imine and a Lewis acid catalyst can construct the piperidine skeleton in a single step with good control over stereochemistry. The resulting enone can be further functionalized.

Cascade reactions, such as a sequence involving a Michael addition followed by an intramolecular cyclization, are also prevalent. For instance, the reaction of an amine with an α,β,γ,δ-diunsaturated ester can trigger a cascade process to form a substituted piperidine ring, which can then be acylated.

Acyl Iminium Ion Chemistry in Asymmetric Synthesis

The use of N-acyl iminium ions is a cornerstone of modern heterocyclic synthesis, providing a reliable method for the stereocontrolled introduction of substituents onto the piperidine ring.

Detailed Research Findings: N-acyl iminium ions are typically generated from the corresponding N-acyl piperidine precursors, such as α-alkoxy or α-hydroxy amides. These electrophilic intermediates can then react with a wide range of nucleophiles, including silyl (B83357) enol ethers, organometallic reagents, and electron-rich aromatic compounds. When a chiral substrate or catalyst is employed, this approach allows for the highly diastereoselective or enantioselective synthesis of substituted acyl piperidines. For example, the addition of a Grignard reagent to a chiral N-acyl iminium ion derived from a pipecolic acid derivative proceeds with high diastereoselectivity, controlled by the existing stereocenter.

Functionalization and Derivatization of Pre-existing Piperidine Cores

Once the piperidine core is assembled, further functionalization is often necessary to synthesize the desired target molecule.

N-Acylation and Other N-Substitutions

The acylation of the piperidine nitrogen is a fundamental transformation in this field.

Detailed Research Findings: The most common method for N-acylation involves the reaction of a piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine. Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to facilitate the reaction between a carboxylic acid and the piperidine. google.com A general procedure involves dissolving the carboxylic acid in a suitable solvent, adding the coupling agent, and then introducing the piperidine derivative. google.com

Table 2: Common N-Acylation Reagents and Conditions

Acylating Agent Coupling Reagent/Base Solvent Key Features
Acyl Chloride Triethylamine, Pyridine Dichloromethane, THF High reactivity, readily available.
Carboxylic Acid DCC, HOBt, HOAt THF, DMF Mild conditions, suitable for sensitive substrates. google.com
Acid Anhydride DMAP (catalytic) Dichloromethane Often used for acetylation.

Regioselective and Stereoselective Functionalization

The selective functionalization of the carbon framework of the piperidine ring is a significant synthetic challenge.

Detailed Research Findings: Directed metalation, using a directing group on the nitrogen atom, is a powerful strategy for regioselective C-H functionalization. For example, an N-Boc or N-pivaloyl group can direct an organolithium base to deprotonate the adjacent C2 position, allowing for the introduction of an electrophile at that site.

Stereoselective functionalization can be achieved by a variety of methods. For substrates with existing stereocenters, substrate-controlled reactions can provide high diastereoselectivity. For instance, the reduction of a ketone on a chiral piperidine ring with a bulky reducing agent like L-selectride will often proceed with high stereoselectivity, with the hydride attacking from the less hindered face.

Nucleophilic Substitution Reactions (e.g., Metal Triflate-Catalyzed)

The synthesis of acyl piperidine derivatives often involves the nucleophilic substitution of cyclic N-acyliminium ion precursors. A key example is the reaction of N-Benzyloxycarbonyl-2-methoxypiperidine, a compound identified as an acyl piperidine derivative 3 , with nucleophiles like silyl enolates. nih.govacs.org These reactions are effectively catalyzed by metal triflates (M(OTf)x). nih.gov

Several metal triflates, including Scandium(III) triflate (Sc(OTf)₃), Tin(II) triflate (Sn(OTf)₂), and Copper(II) triflate (Cu(OTf)₂), have been investigated for this purpose. nih.govacs.org Among the catalysts tested, Sc(OTf)₃ has been found to provide the best results in promoting the substitution reaction. nih.govacs.org Ytterbium(III) triflate (Yb(OTf)₃) is another water-tolerant Lewis acid catalyst noted for its efficiency in a wide range of organic transformations, including the synthesis of various heterocycles. thieme-connect.comresearchgate.net The catalytic activity of these triflates is crucial for accelerating the formation of the desired C-C bond at the C-2 position of the piperidine ring. nih.gov

Table 1: Catalysts in Nucleophilic Substitution of Piperidine Derivatives

Catalyst Substrate Example Nucleophile Observation Source(s)
Sc(OTf)₃ N-Benzyloxycarbonyl-2-methoxypiperidine (3 ) Silyl enolates Gave the best results among triflates tested. nih.gov, acs.org
Sn(OTf)₂ N-Benzyloxycarbonyl-2-methoxypiperidine (3 ) Silyl enolates Investigated as a catalyst. nih.gov, acs.org
Cu(OTf)₂ N-Benzyloxycarbonyl-2-methoxypiperidine (3 ) Silyl enolates Investigated as a catalyst. nih.gov, acs.org

Chiral Synthesis and Resolution Techniques

Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like acyl piperidine derivatives.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidine derivatives, several powerful strategies have been developed.

One prominent method involves the use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams. clockss.orgub.edunih.gov These bicyclic lactams, which can be considered chiral acyl piperidine precursors, allow for the stereocontrolled introduction of substituents. nih.gov The stereochemical outcome of reactions, such as enolate alkylation, can be directed by selecting the appropriate configuration of the starting lactam. nih.gov

Another significant approach is the asymmetric catalytic functionalization of pyridine or its derivatives. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine can yield chiral piperidines with high enantioselectivity. dicp.ac.cn

Table 2: Examples of Enantioselective Synthesis

Method Catalyst/Auxiliary Substrate Key Feature Source(s)
Enolate Dialkylation Phenylglycinol-derived lactam Oxazolopiperidone lactam High stereoselectivity in creating a quaternary center. nih.gov
Asymmetric Reductive Heck Rhodium complex Phenyl pyridine-1(2H)-carboxylate Access to a wide variety of enantioenriched 3-piperidines. snnu.edu.cn
Reductive Transamination [Cp*RhCl₂]₂ Pyridinium salts Introduction of chirality via a chiral amine. dicp.ac.cn

Diastereoselective Synthesis

Diastereoselective synthesis is crucial when multiple stereocenters are present. In the context of acyl piperidine derivatives, metal triflate-catalyzed nucleophilic substitution has demonstrated high levels of diastereocontrol. nih.gov For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl enolates affords 2-alkylated products with high cis-selectivity. nih.govacs.org In contrast, using 2,3-diacyloxy-N-benzyloxycarbonylpiperidines as substrates leads to a preference for the trans-isomer. nih.govacs.org

Other methods for achieving diastereoselectivity include the ring construction via a nitro-Mannich reaction, where stereocontrol is achieved through kinetic protonation or thermodynamic equilibration of a nitro group, followed by stereocontrolled reduction of an imine intermediate. nih.gov Furthermore, photoredox-catalyzed C-H arylation followed by epimerization can yield the most stable diastereomer of densely functionalized piperidines with high selectivity. nih.gov

Table 3: Diastereoselectivity in Piperidine Synthesis

Substrate Reagent/Catalyst Diastereomeric Preference Resulting Structure Source(s)
2-Acetoxy-3-benzyloxy-N-Cbz-piperidine Silyl enolate / Sc(OTf)₃ High cis-selectivity cis-2,3-disubstituted piperidine nih.gov, acs.org
2,3-Diacetoxy-N-Cbz-piperidine Silyl enolate / Sc(OTf)₃ trans-selectivity trans-2,3-disubstituted piperidine nih.gov, acs.org

Preparative Separation Techniques (e.g., Chromatography)

When a synthesis produces a mixture of stereoisomers, preparative separation techniques are required to isolate the desired pure compound. For acyl piperidine derivatives, chromatography is a principal method for resolution.

Simulated Moving Bed (SMB) chromatography is a powerful, large-scale technique that has been successfully used for the preparative separation of racemic piperidine derivatives to obtain all four enantiopure isomers in significant quantities. researchgate.net For smaller-scale applications or method development, preparative flash chromatography, even on an achiral stationary phase, can be employed for the enantiomeric enrichment of certain classes of compounds. acs.org High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral support are standard analytical methods to determine the success of a resolution, and these techniques can also be scaled for preparative purposes. nih.gov

Scalability and Process Optimization in Acyl Piperidine Synthesis

The transition from laboratory-scale synthesis to industrial production requires methodologies that are safe, efficient, and scalable. Many traditional synthetic routes for piperidine derivatives are difficult to scale up due to the use of hazardous chemicals like sodium hydride or sodamide, or the need for extreme reaction conditions such as very low temperatures (-30 °C). google.com

Process optimization, therefore, focuses on developing alternative, more practical routes. An example is the development of a novel process for synthesizing 4-aryl 4-acyl piperidines using indium metal, which avoids many of the hazardous reagents and harsh conditions of previous methods, making it more suitable for industrial application. google.com Similarly, the rhodium-catalyzed reductive transamination reaction for preparing chiral piperidines has been demonstrated to be easily scalable, with successful syntheses performed on a multi-hundred-gram scale. dicp.ac.cn Such advancements are critical for the efficient and economically viable production of complex piperidine derivatives. dicp.ac.cngoogle.com

Q & A

Q. What are the standard synthesis protocols for acyl piperidine derivatives, and how are they validated experimentally?

Acyl piperidine derivatives are typically synthesized via cyclization or condensation reactions. For example, the reaction of cyanoacetohydrazone derivative 3 with cinnamonitriles in ethanol, catalyzed by piperidine, yields pyridine derivatives (e.g., 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles) . Validation involves elemental analysis and spectral techniques (IR, 1^1H/13^13C NMR) to confirm functional groups (e.g., NH2_2, C≡N, C=O) and structural integrity .

Q. How are acyl piperidine derivatives characterized spectroscopically, and what key spectral markers are used?

Characterization relies on:

  • IR spectroscopy : Detection of NH2_2 (~3400 cm1^{-1}), C≡N (~2200 cm1^{-1}), and C=O (~1700 cm1^{-1}) .
  • NMR : 1^1H NMR identifies aliphatic protons (δ 1.2–3.0 ppm) and aromatic/heterocyclic protons (δ 6.0–8.5 ppm). 13^13C NMR confirms carbonyl (δ 160–180 ppm) and nitrile (δ 110–120 ppm) groups .
  • DFT calculations : Used to predict HOMO-LUMO gaps and intramolecular hydrogen bonding, as demonstrated for Miglitol analogs .

Q. What are the foundational biological activities associated with acyl piperidine derivatives?

These derivatives exhibit anticancer, antimicrobial, and enzyme inhibitory activities. For instance, 3-cyano-2(1H)-pyridone derivatives show cytotoxic effects in cancer cell lines , while pyrano-thiazolopyridine derivatives demonstrate antimicrobial properties . Biological activity is often linked to substituent effects (e.g., electron-withdrawing groups enhancing reactivity) .

Advanced Research Questions

Q. How can reaction pathways for intramolecular acyl transfer in piperidine derivatives be mechanistically elucidated?

Intramolecular acyl transfer, as seen in spiropiperidine synthesis, involves debenzylation (HCOONH4_4/Pd/C) and N-N acyl migration. Mechanistic studies employ crossover experiments and VT-1^1H NMR to track conformational changes in the piperidine ring and confirm regioselectivity . DFT simulations further validate transition states and energy barriers .

Q. What methodologies resolve contradictions in spectral data or unexpected reaction products?

Discrepancies (e.g., unexpected pyridinone vs. pyridinethione formation) are addressed via:

  • Control experiments : Replicating reactions under varied conditions (e.g., solvent, catalyst) .
  • Chemometric tools : Liquid chromatography with dual experimental designs (e.g., mixture I-optimal and response surface) to separate and identify impurities or byproducts .

Q. How do substituent variations (R-groups) on acyl piperidine derivatives influence bioactivity?

Quantitative structure-activity relationship (QSAR) studies correlate substituent effects with biological endpoints. For example:

  • Antimicrobial activity : Electron-donating groups (e.g., -OCH3_3) enhance potency by improving membrane penetration .
  • LD50_{50} trends : Substituents like bulky aryl groups reduce toxicity (e.g., LD50_{50} = 10.23 mM for compound 1 vs. 15.49 mM for compound 2) .

Q. What advanced synthetic strategies enable late-stage functionalization of acyl piperidine cores?

Hypervalent iodine reagents (e.g., PIDA) facilitate domino reactions, such as NHC-catalyzed oxidation of aldehydes to carboxylic acids, followed by cyclization to chromenoquinolones . Piperidine ring conformations are optimized using spirocyclic intermediates to enhance stereochemical control .

Methodological Guidance

Q. How to design experiments for analyzing piperidine ring conformations in acyl derivatives?

  • VT-1^1H NMR : Monitors dynamic chair-to-chair interconversions at varying temperatures .
  • 2D NMR (COSY, NOESY) : Maps spatial proximity of protons to deduce axial/equatorial substituent orientations .

Q. What computational approaches predict the stability and reactivity of acyl piperidine derivatives?

  • NBO analysis : Identifies intramolecular hydrogen bonds stabilizing specific conformers .
  • DFT-based potential energy surface scans : Maps energy minima for reaction intermediates (e.g., acyl azolium species in NHC catalysis) .

Q. How to optimize chromatographic separation of complex acyl piperidine mixtures?

Use Hypersil BDS C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) and chemometric optimization to resolve >13 impurities in a single run .

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